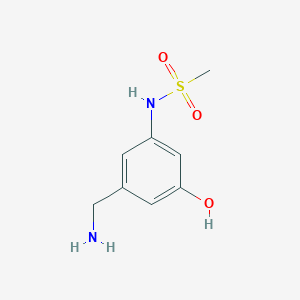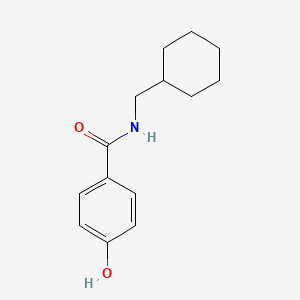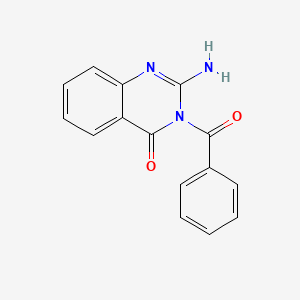
2-Amino-3-benzoylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-benzoyl-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2-amino-3-benzoyl-quinazolin-4-one consists of a quinazolinone core with an amino group at the 2-position and a benzoyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-quinazolin-4-one typically involves the condensation of anthranilic acid with benzoyl chloride to form 2-phenyl-benzo[d][1,3]oxazin-4-one. This intermediate is then refluxed with hydrazine hydrate to yield the desired product . The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives, including 2-amino-3-benzoyl-quinazolin-4-one, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-amino-3-benzoyl-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Glacial acetic acid, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield amine derivatives .
科学研究应用
作用机制
The mechanism of action of 2-amino-3-benzoyl-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation and survival . The compound can intercalate into DNA, leading to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death .
相似化合物的比较
Similar Compounds
2-phenyl-quinazolin-4-one: This compound has a similar quinazolinone core but lacks the amino and benzoyl groups.
3-(substituted-benzylideneamino)-quinazolin-4-one: These derivatives have various substituents at the benzylideneamino group, leading to different biological activities.
Uniqueness
2-amino-3-benzoyl-quinazolin-4-one is unique due to the presence of both the amino and benzoyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development .
属性
CAS 编号 |
52393-73-4 |
|---|---|
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC 名称 |
2-amino-3-benzoylquinazolin-4-one |
InChI |
InChI=1S/C15H11N3O2/c16-15-17-12-9-5-4-8-11(12)14(20)18(15)13(19)10-6-2-1-3-7-10/h1-9H,(H2,16,17) |
InChI 键 |
WJWAKJOXEDHBJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
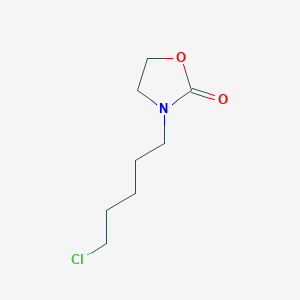
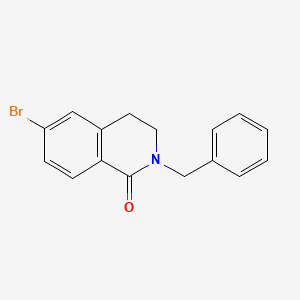

![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)


![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)
